5-氰基嘧啶

描述

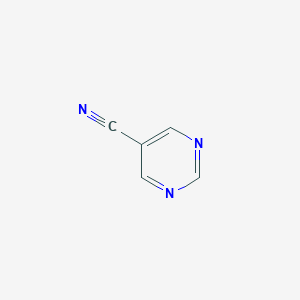

5-Cyanopyrimidine, also known as 5-Cyanopyrimidine, is a useful research compound. Its molecular formula is C5H3N3 and its molecular weight is 105.1 g/mol. The purity is usually 95%.

The exact mass of the compound 5-Cyanopyrimidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Cyanopyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Cyanopyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗肿瘤活性

5-氰基嘧啶衍生物因其在癌症治疗中的潜力而被广泛研究。一个值得注意的应用是设计和合成包含丙烯酰胺基团的5-氰基-2,4,6-取代嘧啶衍生物。这些化合物对包括MGC-803、PC-3、A549和H1975在内的各种人癌细胞系表现出显著的抗肿瘤活性 . 例如,一种衍生物对PC-3前列腺癌细胞表现出强效的细胞毒性,突出了其作为开发新型抗肿瘤药物的先导化合物的潜力 .

抗菌应用

5-氰基嘧啶衍生物的抗菌特性也值得注意。 研究表明螺-5-氰基嘧啶衍生物对革兰氏阳性菌和革兰氏阴性菌都有效 . 这是通过多组分缩合过程实现的,该过程产生具有良好抗菌活性的化合物,使其在开发新型抗菌剂方面具有价值 .

抗病毒特性

嘧啶衍生物,包括具有5-氰基嘧啶结构的那些,已知表现出有希望的抗病毒活性。 它们的结构复杂性允许开发能够潜在地抑制病毒复制或干扰病毒生命周期的化合物,为创造新的抗病毒药物提供了一条途径 .

抗艾滋病潜力

对抗艾滋病需要开发能够有效靶向HIV病毒的新型化合物。 5-氰基嘧啶衍生物已被确定为潜在的抗艾滋病药物,研究表明它们能够干扰病毒的机制 .

镇痛作用

5-氰基嘧啶衍生物的镇痛(止痛)特性使其成为疼痛管理研究的候选药物。 通过靶向参与疼痛感知的特定途径,这些化合物可能导致开发新的镇痛药物 .

多药耐药 (MDR) 抑制剂

多药耐药是治疗各种疾病(包括癌症)的重大挑战。 5-氰基嘧啶衍生物已被探索作为MDR抑制剂,有可能通过克服耐药机制来恢复标准治疗的有效性 .

抗血小板和抗血栓药物

基于5-氰基嘧啶的化合物已被研究用于其抗血小板和抗血栓特性。 这些活性对于预防血栓至关重要,血栓会导致中风和心脏病,表明这些衍生物在心血管药物开发中的潜力 .

环境应用

使用水作为溶剂的5-氰基嘧啶衍生物的环境友好合成代表了药物开发的绿色化学方法。 这种方法减少了环境影响,并为合成这些化合物提供了一条可持续的途径 <svg class="icon" height="16" p-id="1735" t="170926478866

作用机制

Target of Action

5-Cyanopyrimidine has been found to interact with several targets, primarily p38α MAP kinase and prostate cancer cells . The p38α MAP kinase is a protein that plays a crucial role in cellular responses to stress and inflammation . In the context of prostate cancer cells, 5-Cyanopyrimidine derivatives have shown potent cytotoxicity .

Mode of Action

5-Cyanopyrimidine derivatives interact with their targets through a variety of mechanisms. For instance, they have been found to inhibit the colony formation, migration, and invasion of prostate cancer cells . Furthermore, these derivatives can induce S-phase cell cycle arrest and apoptosis in these cells . In the case of p38α MAP kinase, 5-Cyanopyrimidine derivatives act as potent, selective, and orally active inhibitors .

Biochemical Pathways

It is known that the compound’s interaction with p38α map kinase can influence various cellular processes, including inflammation and stress responses . In prostate cancer cells, the compound’s ability to induce cell cycle arrest and apoptosis suggests an impact on cell proliferation and survival pathways .

Pharmacokinetics

For example, certain cyanopyrimidine hybrids have shown strong GIT absorption, absence of BBB permeability, nil-to-low drug–drug interactions, good oral bioavailability, and optimal physicochemical properties .

Result of Action

The action of 5-Cyanopyrimidine results in significant cellular effects. In prostate cancer cells, the compound has been found to inhibit colony formation, migration, and invasion, and to induce S-phase cell cycle arrest and apoptosis . These effects suggest a potential utility of 5-Cyanopyrimidine derivatives in cancer treatment.

Action Environment

The action of 5-Cyanopyrimidine can be influenced by various environmental factors. For instance, the synthesis of spiro-5-cyanopyrimidines has been achieved using an environmentally benign method involving multi-component condensation in an aqueous medium . This suggests that the compound’s synthesis, and potentially its action, can be influenced by the solvent environment.

安全和危害

5-Cyanopyrimidine is classified as having acute toxicity when ingested (Category 4, H302) and can cause serious eye irritation (Category 2A, H319). Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing eye protection/face protection .

未来方向

Research on 5-Cyanopyrimidine and its derivatives is ongoing, with recent studies focusing on their potential as anticancer agents . For instance, a series of novel 5-cyanopyrimidine derivatives containing an acrylamide group were synthesized and evaluated for their antitumor activity against four human cancer cell lines . These studies suggest that 5-Cyanopyrimidine and its derivatives could be promising compounds for future antitumor therapies.

生化分析

Biochemical Properties

5-Cyanopyrimidine has been found to interact with various enzymes and proteins. For instance, molecular docking studies have shown that synthesized 5-Cyanopyrimidine derivatives can bind efficiently with Alanine racemase and Dihydrofolate reductase . These interactions could potentially influence biochemical reactions, making 5-Cyanopyrimidine a promising compound for antitubercular activity .

Cellular Effects

5-Cyanopyrimidine and its derivatives have demonstrated significant effects on various types of cells. For instance, certain 5-Cyanopyrimidine derivatives have shown potent cytotoxicity against PC-3 cells, a prostate cancer cell line . These compounds have been found to inhibit colony formation, migration, and invasion of these cells . Furthermore, they can induce S-phase cell cycle arrest and apoptosis in PC-3 cells .

Molecular Mechanism

The molecular mechanism of 5-Cyanopyrimidine involves its interactions with various biomolecules. As mentioned earlier, it can bind efficiently with Alanine racemase and Dihydrofolate reductase . These binding interactions could potentially lead to enzyme inhibition or activation, and changes in gene expression, thereby exerting its effects at the molecular level .

Temporal Effects in Laboratory Settings

While specific temporal effects of 5-Cyanopyrimidine in laboratory settings are not extensively documented, studies have shown that certain 5-Cyanopyrimidine derivatives can exhibit significant effects over time. For instance, compound 5d, a 5-Cyanopyrimidine derivative, has been found to seize cell growth at the sub-G1 and G2/M phases, as well as increase the proportion of early and late apoptotic rates in MCF-7 cells .

Dosage Effects in Animal Models

It is common practice in pharmacological studies to observe varying effects with different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

5-Cyanopyrimidine is likely involved in the pyrimidine biosynthesis pathway, a conserved metabolic pathway in all living organisms . This pathway is necessary to maintain cellular fundamental functions such as DNA and RNA biosynthesis .

属性

IUPAC Name |

pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3/c6-1-5-2-7-4-8-3-5/h2-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVIAPHVAGFEFFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436587 | |

| Record name | 5-Cyanopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40805-79-6 | |

| Record name | 5-Cyanopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are common starting materials for synthesizing 5-cyanopyrimidines?

A1: Several synthetic routes have been explored, including:

- Acylketene S,S-acetals and Acylketene S,N-acetals: These react with amidines, guanidine, or S-alkylisothioureas to yield 5-cyanopyrimidines [].

- Malononitrile: This versatile reagent reacts with N-cyanoimidates, ethyl cyanoacetate, or amidines in the presence of bases to form 5-cyanopyrimidines [, , ].

- 2-Cyanocinnamonitriles: These can be reacted with arylamidines to yield 2,4,6-trisubstituted 5-cyanopyrimidines [].

- 5-Aminopyrimidine derivatives: These can undergo an extended Sandmeyer reaction to yield 5-cyanopyrimidines [].

Q2: What is the molecular formula and weight of 5-cyanopyrimidine?

A2: The molecular formula of 5-cyanopyrimidine is C5H3N3, and its molecular weight is 105.10 g/mol.

Q3: How can spectroscopic data help characterize 5-cyanopyrimidines?

A3: IR, 1H NMR, 13C NMR, and mass spectrometry are valuable tools for structural elucidation. For instance, 1H NMR and 13C NMR can confirm the presence and position of substituents on the pyrimidine ring [].

Q4: What are some notable biological activities reported for 5-cyanopyrimidine derivatives?

A4: 5-Cyanopyrimidine derivatives have shown promise as:

- p38α MAP kinase inhibitors: Displaying low nanomolar enzymatic and cellular activity, they offer potential for treating inflammatory diseases [].

- Adenosine A2a receptor agonists: Demonstrating safe potential for lowering intraocular pressure and treating glaucoma [].

- Antimicrobial agents: Exhibiting effectiveness against bacteria such as Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa [, ].

- Anticancer agents: Inducing apoptosis in HepG-2 cells via the MDM2-p53 signaling pathway [].

Q5: How does the structure of a 5-cyanopyrimidine derivative affect its p38α MAP kinase inhibitory activity?

A5: Structure-activity relationship (SAR) studies have revealed that:* Replacing the N-methoxybenzamide moiety with N-(isoxazol-3-yl)benzamide improves metabolic stability []. * The cyano nitrogen of the 5-cyanopyrimidine core forms a direct hydrogen bond with the backbone NH of Met109 in p38α, as confirmed by X-ray crystallography [].

Q6: How do ginsenoside-5-cyanopyrimidine conjugates exert their anticancer effects?

A6: These derivatives activate the p53 signaling pathway by downregulating MDM2 protein expression. This leads to an increased Bax/Bcl-2 ratio, caspase-3 activation, and ultimately, apoptosis in HepG-2 cells [].

Q7: What challenges are associated with developing 5-cyanopyrimidine derivatives into drugs?

A7: Challenges include:

- Solubility: Some 5-cyanopyrimidines exhibit low water solubility, necessitating strategies like incorporating hydrophilic groups to improve bioavailability [].

- Metabolic stability: Modifications to the core structure, such as replacing labile groups, can enhance metabolic stability and improve in vivo efficacy [].

Q8: How can computational chemistry aid in the development of 5-cyanopyrimidine-based drugs?

A8: Molecular docking studies can predict binding modes and affinities of 5-cyanopyrimidine derivatives to their targets, guiding the design of more potent and selective inhibitors [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。